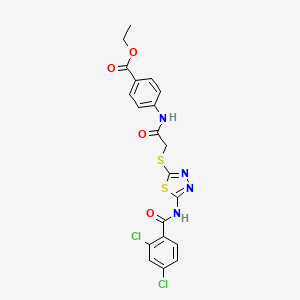

Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(2,4-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-8-5-12(21)9-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIPPAOPOBDNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of 5-(2,4-dichlorobenzamido)-1,3,4-thiadiazole: : Starting with 2,4-dichlorobenzoic acid, it reacts with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole derivative.

Thioacetylation: : The intermediate is then subjected to thioacetylation using acetic anhydride, forming the acetamido derivative.

Esterification: : Finally, the esterification of the resulting product with ethyl alcohol under acidic conditions yields Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Industrial Production Methods

In industrial settings, the synthesis of this compound might involve continuous flow techniques and optimized reaction conditions to improve yield and efficiency. Catalysts and solvents are chosen to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, especially at sulfur and nitrogen atoms, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the nitro group, converting it to an amine.

Substitution: : The presence of chlorine atoms allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles like thiols, amines, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Amines and possibly further reduced products.

Substitution: : Varied substituted compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has applications in various scientific fields:

Chemistry: : As a building block in the synthesis of more complex molecules.

Biology: : Potential as an inhibitor or modulator of biological pathways.

Medicine: : Investigated for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry: : Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interacting with specific molecular targets, possibly enzymes or receptors. Its structure allows it to bind to active sites or modulate protein functions, leading to altered biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Yield : The target compound’s synthesis (similar to ) typically involves multi-step reactions with moderate yields (70–85%), comparable to benzothiazole analogs.

Biological Activity

Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Molecular Formula : CHClNO

- Molecular Weight : 392.23 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including those similar to ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. The compound exhibits notable activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 25 | 100 | |

| Escherichia coli | 22 | 100 | |

| Candida albicans | 30 | 100 |

Inhibition zones indicate the effectiveness of the compound against these pathogens. For instance, it displayed a significant inhibition zone against Candida albicans, suggesting potential antifungal applications.

Antifungal Activity

The compound's antifungal activity was evaluated through various assays. The results indicated that it may inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Overview

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 50 | |

| Fusarium graminearum | 40 |

These findings highlight the potential of ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate as an antifungal agent.

Anticancer Properties

Research has also explored the anticancer potential of thiadiazole derivatives. Some studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The low IC50 values suggest that this compound may be a promising candidate for further anticancer drug development.

The proposed mechanisms for the biological activities of ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in microbial metabolism.

- Disruption of Cell Membrane Integrity : The antifungal activity is likely due to its effects on ergosterol biosynthesis.

- Induction of Apoptosis in Cancer Cells : The anticancer effects may be mediated through apoptosis induction pathways.

Q & A

Q. Characterization methods :

Basic: What spectroscopic features distinguish the thiadiazole and amide functional groups in this compound?

Answer:

- Thiadiazole ring : IR absorption at 650–750 cm⁻¹ (C-S stretching) and ¹H NMR signals for adjacent protons (e.g., δ 3.98–4.78 ppm for CH2-S linkages) .

- Amide bonds : IR peaks at 1650–1680 cm⁻¹ (amide I) and 1530–1560 cm⁻¹ (amide II). ¹H NMR shows broad singlet for NH protons (δ 12.89 ppm in CDCl3) .

Advanced: How can reaction conditions be optimized to improve synthesis yield (>75%)?

Answer:

Key parameters include:

Note : Purity >95% is achievable via recrystallization in ethanol .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies on analogs reveal:

Advanced: How to resolve contradictions in reported bioactivity data (e.g., COX-2 inhibition vs. antimicrobial effects)?

Answer:

Discrepancies arise from:

- Assay variability : COX-2 inhibition (IC50) assays (e.g., ELISA vs. fluorometric) may differ in sensitivity .

- Microbial strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher susceptibility due to cell wall composition .

- Compound purity : Impurities from incomplete acylation (e.g., residual chloroacetamide) can skew bioactivity results .

Q. Recommended validation steps :

Re-test compounds with HPLC purity >98%.

Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).

Compare with positive controls (e.g., celecoxib for COX-2, ciprofloxacin for bacteria) .

Advanced: What computational methods support the design of derivatives with improved target selectivity?

Answer:

- Molecular docking : Predict binding to COX-2 (PDB ID 5KIR) or bacterial DNA gyrase (PDB ID 1KZN).

- QSAR models : Use logP, polar surface area, and H-bond donors/acceptors to optimize pharmacokinetics .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Example : Derivatives with logP ~4.2 (similar to parent compound) show balanced permeability and solubility .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye irritation).

- Ventilation : Use fume hoods due to potential dust formation.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.